

Application Note and Protocol: Preparation of Ceritinib-D7 Solutions for Mass Spectrometry

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Compound of Interest

Compound Name: Ceritinib D7

Cat. No.: B1472091

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Introduction

Ceritinib is a highly selective, second-generation anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1] Accurate quantification of Ceritinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Stable isotope-labeled internal standards, such as Ceritinib-D7, are essential for reliable quantification by mass spectrometry, as they mimic the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.

This document provides a detailed protocol for the preparation of Ceritinib-D7 solutions for use as an internal standard in the quantitative analysis of Ceritinib by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents

Material/Reagent	Supplier	Grade
Ceritinib-D7	MedChemExpress or equivalent	≥98% purity
Ceritinib	Cayman Chemical or equivalent	≥98% purity
Acetonitrile (ACN)	Sigma-Aldrich or equivalent	LC-MS Grade
Dimethyl sulfoxide (DMSO)	Sigma-Aldrich or equivalent	LC-MS Grade
Methanol (MeOH)	Merck KGaA or equivalent	LC-MS Grade
Formic Acid	Fluka or equivalent	LC-MS Grade
Deionized Water	Milli-Q system or equivalent	18.2 MΩ·cm
Polypropylene microtubes	Eppendorf or equivalent	1.5 mL and 2.0 mL
Calibrated pipettes	Gilson or equivalent	Various volumes

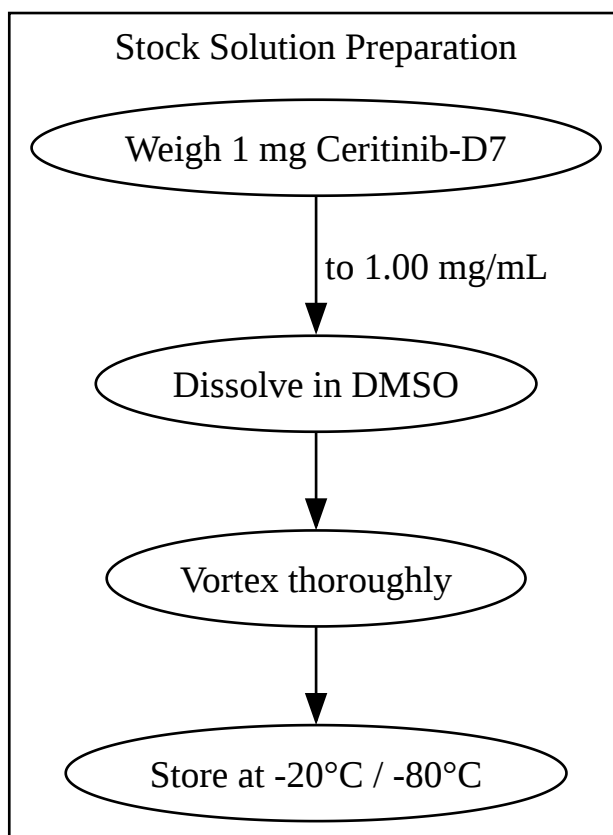
Experimental Protocols

Preparation of Ceritinib-D7 Internal Standard (IS) Stock Solution

The initial stock solution of the internal standard is prepared at a high concentration to ensure stability and allow for accurate serial dilutions.

Protocol:

- Accurately weigh approximately 1 mg of Ceritinib-D7 powder.
- Dissolve the powder in a sufficient volume of dimethyl sulfoxide (DMSO) to achieve a final concentration of 1.00 mg/mL.[2]
- Vortex the solution for at least 30 seconds to ensure complete dissolution.
- Store the stock solution in a tightly sealed polypropylene tube at -20°C or -80°C for long-term stability.[3]



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Preparation of Ceritinib-D7 Working Solution

The working solution is a dilution of the stock solution used to spike into analytical samples.

Protocol:

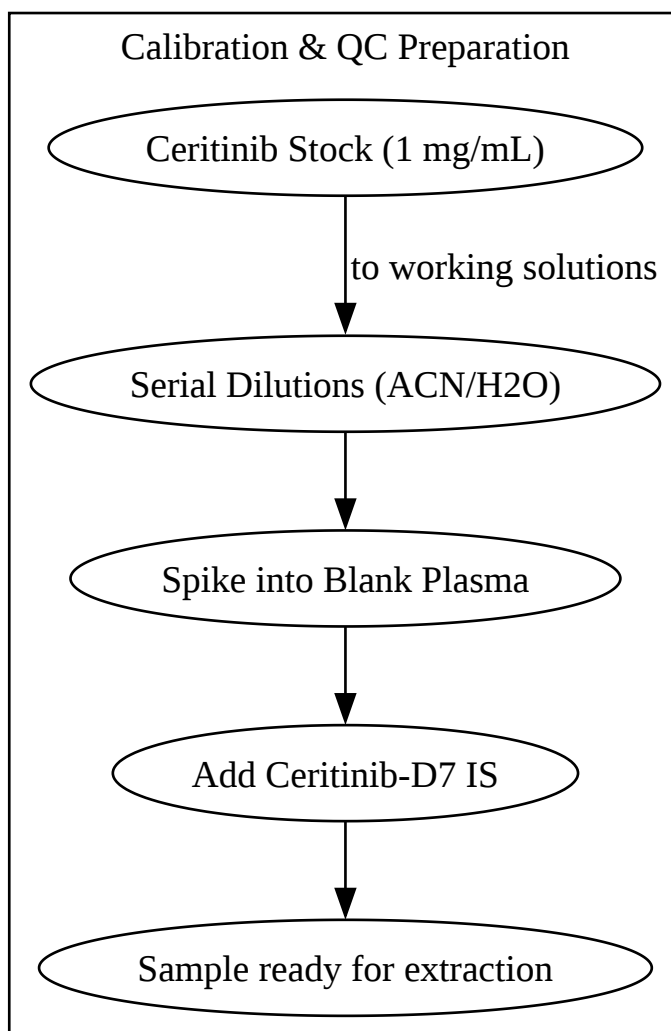
- Allow the Ceritinib-D7 stock solution to equilibrate to room temperature.
- Perform serial dilutions of the stock solution using acetonitrile to obtain a final working solution concentration. A common concentration for the internal standard working solution is 10.0 ng/mL.[4]
- Store the working solution at 2-8°C when not in use. It is recommended to prepare fresh working solutions regularly.

Preparation of Ceritinib Calibration Standards and Quality Control (QC) Samples

Calibration standards and QC samples are prepared by spiking known concentrations of Ceritinib into a blank biological matrix (e.g., human plasma).

Protocol:

- **Ceritinib Stock Solution:** Prepare a 1.00 mg/mL stock solution of Ceritinib in DMSO, similar to the Ceritinib-D7 stock solution preparation.[\[2\]](#)
- **Ceritinib Working Solutions:** Prepare a series of Ceritinib working solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[\[4\]](#) The concentration of these working solutions should cover the desired analytical range.
- **Spiking:** Spike the appropriate Ceritinib working solution into blank plasma to achieve the final desired concentrations for the calibration curve and QC samples.[\[4\]](#)
- **Internal Standard Addition:** Add a fixed volume of the Ceritinib-D7 working solution to all calibration standards, QC samples, and unknown samples.



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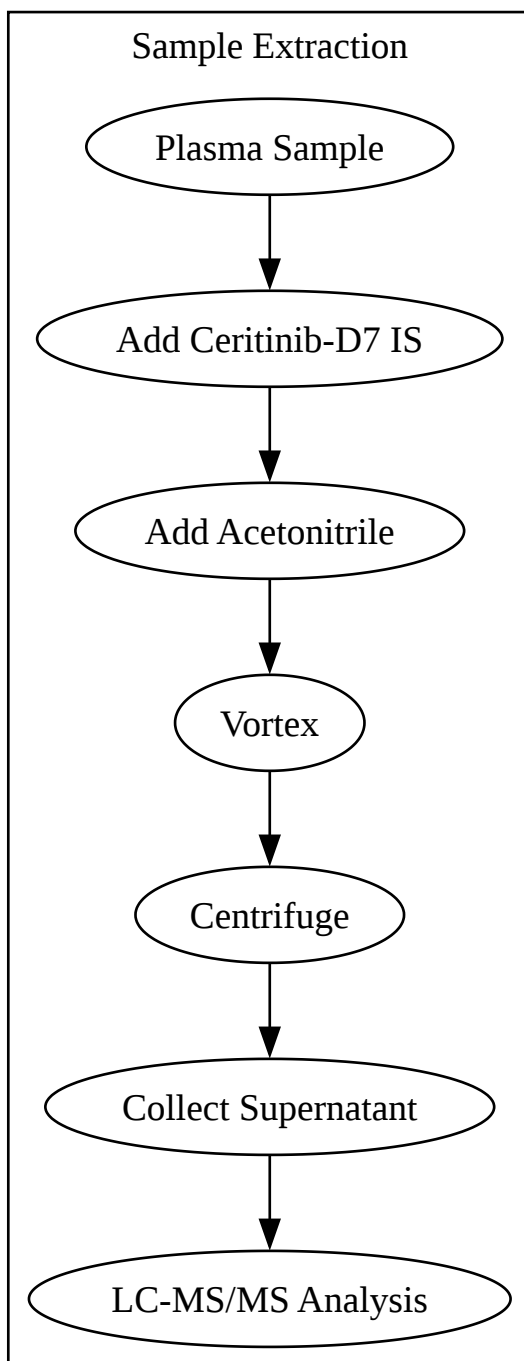
Sample Preparation for LC-MS/MS Analysis

A common method for extracting Ceritinib from plasma is protein precipitation.^{[1][5][6][7]}

Protocol:

- To a 100 μ L aliquot of plasma sample (calibration standard, QC, or unknown), add the Ceritinib-D7 internal standard working solution.
- Add a precipitating agent, typically 3 to 4 volumes of acetonitrile.
- Vortex the mixture vigorously for at least 1 minute to ensure complete protein precipitation.

- Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.



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Quantitative Data Summary

The following tables summarize typical concentrations used in the preparation of Ceritinib-D7 and Ceritinib solutions for mass spectrometry.

Table 1: Stock Solution Concentrations

Analyte	Concentration	Solvent	Storage Temperature
Ceritinib-D7	1.00 mg/mL	DMSO	-20°C / -80°C
Ceritinib	1.00 mg/mL	DMSO	-20°C / -80°C

Table 2: Working Solution Concentrations

Analyte	Concentration Range	Diluent
Ceritinib-D7	10.0 ng/mL	Acetonitrile
Ceritinib	50.0 ng/mL - 25.0 µg/mL	Acetonitrile/Water (50:50, v/v)

Table 3: Example Calibration Curve and QC Concentrations in Plasma

Sample Type	Ceritinib Concentration (ng/mL)
LLOQ	1.00
Calibration Standard 2	2.00
Calibration Standard 3	5.00
Calibration Standard 4	10.0
Calibration Standard 5	50.0
Calibration Standard 6	250
ULOQ	500
QC Low	3.00
QC Medium	80.0
QC High	400

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of Ceritinib-D7 solutions for use as an internal standard in the quantitative analysis of Ceritinib by LC-MS/MS. Adherence to these protocols will enable researchers, scientists, and drug development professionals to achieve accurate and reproducible results in their analytical studies.

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